2-Methoxycyclopentane-1-thiol is an organic compound characterized by a cyclopentane ring substituted with a methoxy group and a thiol group. The presence of the thiol group (-SH) imparts unique chemical properties, making it a valuable compound in organic synthesis and biological applications. The methoxy group contributes to the compound's solubility and reactivity, influencing its interaction with other molecules.
The biological activity of 2-Methoxycyclopentane-1-thiol is primarily linked to its role as a thiol compound. Thiols are known for their antioxidant properties, which can protect cells from oxidative stress. Additionally, they play a critical role in redox biology by participating in disulfide bond formation and cleavage, which is essential for protein folding and function .
Research has shown that thiols can also interact with various biomolecules, influencing cellular signaling pathways and potentially exhibiting therapeutic effects against diseases related to oxidative damage .
Several methods exist for synthesizing 2-Methoxycyclopentane-1-thiol:
Each method's efficiency may vary based on the specific conditions and reagents used .
2-Methoxycyclopentane-1-thiol has several applications across different fields:
Interaction studies involving 2-Methoxycyclopentane-1-thiol often focus on its reactivity with biomolecules. For instance:
Several compounds share structural or functional similarities with 2-Methoxycyclopentane-1-thiol. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclopentanethiol | Simple thiol | Lacks methoxy group; more reactive due to less steric hindrance. |
| 2-Methylthioethanol | Aliphatic thiol | Contains an ethyl chain; used in flavoring agents. |
| 3-Mercaptopropionic acid | Aliphatic thiol | Known for its role in biochemical pathways; more polar than 2-Methoxycyclopentane-1-thiol. |
| Methionine | Amino acid | Contains a thioether; plays vital roles in metabolism. |
The uniqueness of 2-Methoxycyclopentane-1-thiol lies in its cyclic structure combined with both methoxy and thiol functionalities, which enhances its solubility and reactivity compared to linear thiols.
2-Methoxycyclopentane-1-thiol represents a substituted cyclopentane derivative bearing both methoxy and thiol functional groups in adjacent positions [1]. The compound possesses the molecular formula C₆H₁₂OS with a molecular weight of 132.23 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name is 2-methoxycyclopentane-1-thiol, and it is registered under Chemical Abstracts Service number 1849322-29-7 [1] [2].
The molecular structure can be represented by the simplified molecular-input line-entry system notation COC1CCCC1S, which illustrates the methoxy group attached to carbon-2 and the thiol group positioned at carbon-1 of the cyclopentane ring [1] [2]. The International Chemical Identifier string InChI=1S/C6H12OS/c1-7-5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3 provides a complete structural description including connectivity and hydrogen positions [1].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂OS |
| International Union of Pure and Applied Chemistry Name | 2-methoxycyclopentane-1-thiol |
| Chemical Abstracts Service Number | 1849322-29-7 |
| Molecular Weight (grams per mole) | 132.23 |
| International Chemical Identifier | InChI=1S/C6H12OS/c1-7-5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3 |
| International Chemical Identifier Key | DYDCOPIXCAKNTF-UHFFFAOYSA-N |
| Simplified Molecular-Input Line-Entry System | COC1CCCC1S |
| PubChem Compound Identifier | 130586824 |
The fundamental structural framework consists of a five-membered saturated ring system with two distinct heteroatom-containing substituents [1]. The cyclopentane backbone provides the core structural scaffold, while the methoxy group (-OCH₃) and thiol group (-SH) introduce additional conformational complexity through their respective bonding characteristics [3] [4].
Bond length analysis reveals characteristic distances consistent with typical organic compounds containing sulfur and oxygen heteroatoms [3] [5]. The carbon-sulfur bond length in thiol compounds typically measures approximately 1.82 ± 0.02 Ångströms, while the sulfur-hydrogen bond extends to approximately 1.34 ± 0.04 Ångströms [3] [5]. The carbon-oxygen bond within the methoxy group exhibits a length of approximately 1.43 ± 0.02 Ångströms, characteristic of ether linkages [6] [7].
| Bond Type | Typical Bond Length (Ångströms) | Reference |
|---|---|---|
| Carbon-Carbon (cyclopentane ring) | 1.543 ± 0.018 | Literature average |
| Carbon-Sulfur (thiol) | 1.82 ± 0.02 | Thiol compounds |
| Sulfur-Hydrogen (thiol) | 1.34 ± 0.04 | Thiol compounds |
| Carbon-Oxygen (methoxy) | 1.43 ± 0.02 | Ether linkages |
| Oxygen-Carbon (methyl) | 1.09 ± 0.01 | Methyl groups |
The stereochemical analysis of 2-methoxycyclopentane-1-thiol requires consideration of the relative positioning of the methoxy and thiol substituents on the cyclopentane ring [8]. The compound contains two stereogenic centers at carbons 1 and 2, leading to potential stereoisomeric forms depending on the spatial arrangement of the substituents [8].
The carbon-sulfur-hydrogen bond angle in thiol compounds typically measures approximately 96 ± 4 degrees, reflecting the nearly tetrahedral geometry around the sulfur atom [3] [4]. This geometry arises from the sp³ hybridization of sulfur, although the bond angle deviates from the ideal tetrahedral angle due to the larger size of sulfur compared to carbon [3]. The sulfur atom possesses two lone pairs of electrons, which contribute to the bent molecular geometry around the thiol functional group [3] [4].
For the methoxy substituent, the carbon-oxygen-carbon bond angle measures approximately 110.3 ± 2 degrees, characteristic of the bent geometry at the ether oxygen [9] [6]. The hydrogen-carbon-oxygen angles within the methoxy group approximate 107.1 ± 2 degrees, maintaining near-tetrahedral geometry [6]. The oxygen-carbon-hydrogen angles in the methyl portion exhibit standard tetrahedral angles of approximately 109.5 ± 2 degrees [9] [6].
| Angle Type | Typical Angle (degrees) | Notes |
|---|---|---|
| Carbon-Carbon-Carbon (cyclopentane) | 102-106 | Non-planar conformations |
| Carbon-Sulfur-Hydrogen (thiol) | 96 ± 4 | sp³ hybridized sulfur |
| Carbon-Oxygen-Carbon (ether) | 110.3 ± 2 | Bent geometry at oxygen |
| Hydrogen-Carbon-Oxygen (methoxy) | 107.1 ± 2 | Tetrahedral geometry |
| Oxygen-Carbon-Hydrogen (methyl) | 109.5 ± 2 | Tetrahedral geometry |
The relative stereochemistry between adjacent substituents influences the overall molecular conformation and potential intramolecular interactions [8]. In five-membered ring systems with electronegative substituents, computational studies demonstrate a preference for electronegative groups to adopt pseudo-axial positions, while alkyl groups prefer pseudo-equatorial locations [8]. This preference becomes particularly pronounced in calculations using second-order Møller-Plesset perturbation theory and M06-2X density functional theory methods [8].
The thiol functional group exhibits distinct stereochemical properties compared to hydroxyl groups, primarily due to the larger atomic radius of sulfur [3] [4]. The sulfur-hydrogen bond demonstrates weaker polarity compared to oxygen-hydrogen bonds, resulting from the smaller electronegativity difference between sulfur and hydrogen [3]. This reduced polarity affects intermolecular interactions and conformational preferences within the molecule [3] [10].
The conformational landscape of 2-methoxycyclopentane-1-thiol encompasses both ring puckering motions of the cyclopentane backbone and rotational freedom around the substituent bonds [11] [12] [13]. Five-membered rings undergo characteristic pseudorotation, a low-energy process involving continuous interconversion between different puckered conformations [11] [14] [15].
| Conformation | Relative Energy (kilocalories per mole) | Description | Symmetry |
|---|---|---|---|
| Envelope (Cs) | 0.0 (reference) | Four atoms coplanar, one out-of-plane | Plane of symmetry |
| Half-chair (C₂) | 0.5 | Three atoms coplanar, two alternating | C₂ rotation axis |
| Planar (D₅h) | 5.0 | All atoms coplanar (unstable) | High symmetry (theoretical) |
The envelope conformation demonstrates greater thermodynamic stability compared to the half-chair form by approximately 0.5 kilocalories per mole [13] [17]. Both non-planar conformations exhibit significantly lower energy than the planar form, which lies approximately 5.0 kilocalories per mole higher in energy due to severe torsional strain from eclipsed hydrogen atoms [17].
Pseudorotation proceeds through a continuous pathway connecting different envelope and half-chair conformations without significant energy barriers [14] [15] [18]. During this process, atoms move along three-dimensional trajectories whose projections onto the mean ring plane trace circular paths [14]. The pseudorotation can be described using two parameters: the pucker phase P, indicating which atoms are displaced from the ring plane, and the pucker amplitude τmax, describing the extent of out-of-plane displacement [15].
The presence of methoxy and thiol substituents introduces additional conformational complexity through rotational degrees of freedom around the carbon-oxygen and carbon-sulfur bonds [19] [20]. The methoxy group orientation relative to the ring plane influences electronic delocalization and steric interactions [19] [20]. Computational studies on similar methoxy-containing systems demonstrate that methoxy group conformation affects redox properties and electronic structure [19] [20].
The thiol group exhibits conformational preferences influenced by intramolecular interactions and steric effects [21] [10]. Thiol-aromatic interactions, characterized by favorable molecular orbital interactions between sulfur-hydrogen σ* acceptor orbitals and aromatic π donor orbitals, can stabilize specific conformations in suitable molecular environments [21] [10]. The sulfur-hydrogen bond demonstrates characteristic stretching frequencies that vary with conformation and intermolecular interactions [21].
Ring puckering amplitudes in cyclopentane derivatives typically range from 20 to 45 degrees depending on substituent effects and environmental factors [18] [22]. The puckering motion occurs on timescales accessible to vibrational spectroscopy, with characteristic frequencies in the far-infrared region [18]. High-resolution infrared studies reveal complex coupling between ring puckering modes and other vibrational motions, particularly carbon-hydrogen stretching and scissoring vibrations [18].
The synthesis of 2-methoxycyclopentane-1-thiol presents significant challenges due to the presence of two distinct functional groups and the requirement for stereoselective cyclopentane formation. This section provides a comprehensive analysis of the key synthetic approaches, organized by the primary methodological strategies.
The construction of the cyclopentane core represents the most critical synthetic challenge, as five-membered rings require specialized approaches to overcome inherent thermodynamic and kinetic barriers [1] [2].
Radical Cyclization Approaches
Five-membered ring formation via radical cyclization typically proceeds through the thermodynamically disfavored 5-endo-trig pathway, which violates Baldwin's rules [1] [2]. Recent advances have demonstrated that specific promoting strategies can accelerate these cyclizations to synthetically useful rates. The polar effect, where electron-withdrawing groups adjacent to the radical center facilitate cyclization, represents one approach to overcoming the kinetic barriers [1]. Geometrical constraints imposed by rigid molecular frameworks can also promote cyclization by reducing the entropic penalty associated with ring closure [2].
The use of persistent radical effects has emerged as another strategy, where the reversible formation of stable radical intermediates drives the cyclization equilibrium toward the desired five-membered ring products [1]. These approaches typically yield moderate to good selectivities (50-80% yield) but require careful optimization of reaction conditions to prevent competing side reactions [2].
Rhodium-Catalyzed Carbene Insertion Strategies
Rhodium-catalyzed reactions of vinyldiazoacetates with substituted alcohols provide highly stereoselective access to cyclopentanes bearing multiple stereogenic centers [3] [4]. These transformations proceed through carbene-initiated domino sequences consisting of five distinct mechanistic steps: rhodium-bound oxonium ylide formation, [5] [6]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [3] [7].
The stereochemical outcome of these reactions is exceptional, with reported selectivities exceeding 99% enantiomeric excess and diastereomeric ratios greater than 97:3 [3] [4]. The oxy-Cope rearrangement step typically serves as the rate-determining step, and careful control of the chair transition states in this rearrangement is crucial for achieving high stereoselectivity [7]. The use of geminal disubstitution at strategic positions can maximize chair selectivity and minimize the formation of undesired isomers [7].
Intramolecular Alkylation Methods
Scandium(III)-catalyzed intramolecular alpha-tert-alkylation of unsaturated beta-ketoesters provides access to highly functionalized cyclopentanes [8]. This methodology operates under mild reaction conditions and demonstrates broad functional group tolerance, making it particularly suitable for complex molecule synthesis [8]. The Lewis acid catalysis facilitates enolate formation and subsequent intramolecular alkylation, typically proceeding with good to excellent stereoselectivity (75-90% yield) [8].
The use of molybdenum-catalyzed asymmetric alkylation reactions can establish the first stereocenter, while copper-catalyzed intramolecular cyclopropanation can set additional stereocenters [9]. These sequential transformations allow for the construction of highly substituted cyclopentane derivatives with precise stereochemical control [9].
Ring-Closing Metathesis Approaches
Ring-closing metathesis using Grubbs catalysts provides a convergent approach to cyclopentene formation, though subsequent functionalization is required to install the target substituents [10] [11]. The metathesis approach can lead to unexpected oxidation products, particularly when electron-withdrawing groups are present on the substrates [10]. Cyclohexene derivatives can also undergo oxidation to the corresponding cyclohexenones under metathesis conditions [10].
The introduction of thiol functionality requires careful consideration of the nucleophilic and oxidation-sensitive nature of sulfur compounds [6] [12] [13].
Nucleophilic Substitution Strategies
Direct nucleophilic substitution using hydrosulfide anion (HS⁻) with alkyl halides represents the most straightforward approach to thiol formation [14]. Primary alkyl halides undergo clean SN2 displacement with sodium hydrosulfide to provide the corresponding thiols in good yields [14]. However, this method suffers from competing reactions where the thiol product can undergo secondary nucleophilic substitution with excess alkyl halide to generate sulfide byproducts [14].
The use of thiourea as a masked thiol nucleophile overcomes many limitations of direct hydrosulfide substitution [13] [14]. The reaction proceeds through formation of an alkyl isothiouronium salt intermediate, which undergoes base-catalyzed hydrolysis to yield the target thiol [13] [14]. This two-step protocol typically provides higher yields (70-90%) and greater functional group tolerance compared to direct methods [13].
Thioester Reduction Methods
Reduction of thioesters represents a powerful and selective method for thiol formation [15] [16] [17]. The Fukuyama reduction employs silyl hydrides (typically triethylsilane) in the presence of catalytic palladium to achieve selective reduction of thioesters to aldehydes [16]. However, modification of these conditions can achieve complete four-electron reduction to provide both alcohols and thiols [15].
Ruthenium-catalyzed hydrogenation of thioesters using hydrogen gas provides a waste-free alternative to stoichiometric reducing agents [15]. An acridine-based ruthenium complex efficiently catalyzes the complete hydrogenation of various thioesters to the corresponding alcohols and thiols with excellent tolerance for amide, ester, and carboxylic acid functional groups [15]. Thiocarbamates and thioamides also undergo hydrogenation under similar conditions [15].
Transition Metal-Catalyzed Coupling Approaches
Palladium-catalyzed cross-coupling of thiols with aromatic electrophiles provides a reliable method for carbon-sulfur bond formation, though the strong coordination of thiols and thiolates to transition metals can lead to catalyst deactivation [18] [19] [20]. Buchwald-Hartwig conditions using palladium catalysis with appropriate phosphine ligands have proven effective for aryl thioether synthesis [18] [21].
Recent advances have demonstrated that monophosphine ligands can be more effective than traditional chelating bisphosphine ligands for palladium-catalyzed carbon-sulfur coupling reactions [20]. These systems allow for room-temperature operation with soluble bases and exhibit tolerance for base-sensitive substrates [20]. The use of triethylamine as base in tert-butanol solvent provides mild conditions suitable for a wide range of functional groups [20].
Copper-catalyzed coupling reactions offer an alternative to palladium systems, with recent reports demonstrating efficient coupling of thiophenols with aryl iodides under ligand-free conditions [22]. The strong coordination of thiolate to copper generates catalytically competent intermediates that facilitate the carbon-sulfur bond-forming process [22].
The introduction of methoxy groups typically employs well-established alkylation chemistry, though timing and compatibility considerations are crucial [23] [24] [25] [26].
Williamson Ether Synthesis Applications
The Williamson ether synthesis remains the most reliable method for methoxy group installation [24] [25] [26]. This approach involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 mechanism [26]. For methoxy group installation, sodium methoxide serves as the nucleophile, while methyl iodide or methyl bromide function as the electrophile [24] [25].
The success of Williamson ether synthesis depends critically on the use of primary alkyl halides to avoid competing elimination reactions [26]. Secondary and tertiary alkyl halides generally prefer elimination pathways, making them unsuitable substrates for this transformation [26]. The reaction typically requires strong bases such as sodium hydride and aprotic solvents to maximize nucleophilicity and minimize side reactions [26].
Direct Methylation Strategies
Direct methylation of alcohols using methyl iodide in the presence of strong bases provides an alternative to the traditional Williamson synthesis . This approach can be particularly useful when the alcohol is already present in the target molecule, avoiding the need for separate alkoxide preparation . Potassium carbonate or sodium hydride in dimethylformamide or dimethyl sulfoxide typically provide optimal conditions for these transformations .
Metal-Catalyzed Methoxylation
Transition metal-catalyzed methoxylation reactions have emerged as alternatives to classical alkylation chemistry, particularly for aromatic substrates [23]. Palladium-catalyzed methoxylation of aryl halides using methanol as the methoxy source provides atom-economical access to methyl aryl ethers [23]. Copper-catalyzed systems using methanol and appropriate ligands can also achieve methoxylation under mild conditions [23].
The stereoselective synthesis of 2-methoxycyclopentane-1-thiol requires careful consideration of the relative stereochemistry between the methoxy and thiol substituents [3] [4] [7].
Controlling Relative Stereochemistry
The establishment of correct relative stereochemistry represents a fundamental challenge in cyclopentane synthesis due to the conformational flexibility of five-membered rings [3] [7]. Rhodium-catalyzed domino sequences provide exceptional stereocontrol through careful management of multiple stereo-defining steps [3] [7]. The [5] [6]-sigmatropic rearrangement, oxy-Cope rearrangement, and intramolecular ene reaction each contribute to the overall stereochemical outcome [7].
Chair-like transition states in the oxy-Cope rearrangement generally provide better stereoselectivity than boat-like alternatives [7]. The use of substrates bearing geminal disubstitution can enforce chair selectivity and minimize the formation of undesired isomers [7]. A-1,3 strain effects in both the sigmatropic rearrangement and ene reaction steps further contribute to stereochemical control [7].
Asymmetric Induction Strategies
Asymmetric induction can be achieved through chiral auxiliaries, chiral catalysts, or substrate-controlled approaches [4] [28] [29]. Chiral rhodium catalysts provide excellent enantioselective control in carbene-initiated domino sequences, with reported enantiomeric excesses exceeding 99% [4] [7]. The choice of chiral ligand and reaction conditions critically influences the stereochemical outcome [4].
Organocatalytic approaches using chiral amines or phosphoric acids can provide alternative methods for asymmetric cyclopentane synthesis [28]. Triple Michael domino reactions catalyzed by chiral organocatalysts can form multiple carbon-carbon bonds and establish six stereocenters, including quaternary centers, in a single transformation [28].
Substrate-Controlled Selectivity
The inherent stereochemical preferences of cyclopentane precursors can be exploited to achieve selective synthesis without external chiral elements [30] [29]. Chiral bicyclic lactams provide effective platforms for controlling stereochemistry in cyclopentane formation [30]. The use of pre-existing stereogenic centers to direct subsequent transformations represents a powerful strategy for complex cyclopentane synthesis [30].
Ring-opening reactions of chiral sulfates can provide stereocontrolled access to 1,2-disubstituted cyclopentanes with defined stereochemistry [30]. These approaches require careful substrate design but can provide exceptional levels of stereocontrol when properly executed [30].